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molecular formula C16H16N2 B8304935 5-Methyl-4-(1-(naphthalen-1-yl)ethyl)-1H-imidazole

5-Methyl-4-(1-(naphthalen-1-yl)ethyl)-1H-imidazole

Cat. No. B8304935
M. Wt: 236.31 g/mol
InChI Key: DLIDBKFEAIFOJZ-UHFFFAOYSA-N
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Patent
US08013169B2

Procedure details

Crude (13) in ethanol was hydrogenated (50 psi H2) over Pd/C (10%, 0.19 g) over night. The reaction was filtered through a bed of Celite. The filtrate was added silica gel, and the solvent was removed under vacuum. Crude product on silica was purified by chromatography on silica gel with 2% saturated ammonia methanol in dichloromethane to give (14) as a light tan foam (423 mg, 1.79 mmol, 73% over 2 steps).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0.19 g
Type
catalyst
Reaction Step Three
Yield
73%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:6][CH:5]=[N:4][C:3]=1[C:7]([C:9]1[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH:12]=[CH:11][CH:10]=1)=[CH2:8]>C(O)C.[Pd]>[CH3:1][C:2]1[NH:6][CH:5]=[N:4][C:3]=1[CH:7]([C:9]1[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH:12]=[CH:11][CH:10]=1)[CH3:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(N=CN1)C(=C)C1=CC=CC2=CC=CC=C12
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0.19 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered through a bed of Celite
ADDITION
Type
ADDITION
Details
The filtrate was added silica gel
CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
Crude product on silica was purified by chromatography on silica gel with 2% saturated ammonia methanol in dichloromethane

Outcomes

Product
Name
Type
product
Smiles
CC1=C(N=CN1)C(C)C1=CC=CC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.79 mmol
AMOUNT: MASS 423 mg
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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